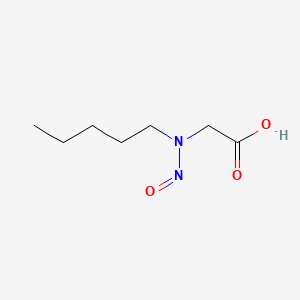

Glycine, N-nitroso-N-pentyl-

Descripción

Context within N-Nitrosamine Chemistry Research

N-nitrosamines are a well-established class of compounds that have garnered significant attention in chemical research, primarily due to the potent carcinogenicity of many of its members. researchgate.netnih.govacs.org Concern over N-nitrosamine exposure is not a recent development; initial reports of their carcinogenic effects in animals date back to 1956. nih.govacs.org This discovery prompted extensive research into the chemistry, biological effects, and environmental presence of a wide range of N-nitrosamines. nih.govacs.org

These compounds can be found in various environments, including air, water, soil, and even in certain foods, beverages, and pharmaceutical products. nih.govacs.orgnih.govaccessiblemeds.org They can form through the reaction of nitrosating agents with secondary or tertiary amines. nih.govsyr.edu For instance, the chlorination of water containing nitrite (B80452) and amine precursors can lead to the formation of N-nitrosamines. nih.gov Endogenous formation within the human body is also a significant source of exposure. nih.gov

The mechanism of carcinogenicity for many N-nitrosamines involves metabolic activation. researchgate.netnih.gov Enzymes, such as cytochrome P450, can hydroxylate the α-carbon of the nitrosamine (B1359907), leading to an unstable intermediate that can decompose to form a diazonium ion. researchgate.netnih.gov This highly reactive species can then alkylate DNA, causing genetic damage that may lead to cancer. researchgate.netnih.govontosight.ai

The study of N-nitrosamines is a continuing area of research, with ongoing efforts to understand their formation, detection, and remediation. researchgate.netnih.govacs.org The reactivity of N-nitrosamines has been explored for potential synthetic applications, although this is less common than research into their role as contaminants. acs.org

Significance of N-Nitrosoglycine Derivatives in Mechanistic Studies

N-nitrosoglycine derivatives, including N-nitroso-N-pentylglycine, are of particular interest in mechanistic studies for several reasons. Glycine (B1666218) is the simplest amino acid, making its N-nitroso derivatives fundamental models for understanding the behavior of more complex N-nitrosated peptides and proteins. open.ac.uk Research on nitrosated glycine derivatives has provided crucial insights into the formation of DNA adducts, which are a key aspect of their biological effects. researchgate.net

Studies on compounds like N-nitrosoglycocholic acid have shown that they can lead to the formation of both carboxymethylguanine and, unexpectedly, O6-methylguanine in DNA. researchgate.net The formation of O6-methylguanine is a well-established pro-mutagenic lesion. researchgate.net This finding suggests that the decomposition of the carboxymethyldiazonium ion, derived from N-nitrosoglycine, can proceed through different pathways. researchgate.net

Furthermore, research on other N-nitrosated glycine derivatives has supported the idea that these compounds can act as methylating agents. acs.org The study of these derivatives helps to elucidate the chemical mechanisms by which N-nitroso compounds formed from dietary amino acids and peptides might contribute to DNA damage. open.ac.ukacs.orgnih.gov

Historical Research Trajectories for N-Nitroso-N-Pentylglycine and Related Compounds

Historically, research on N-nitrosamines began with the discovery of the carcinogenicity of N-nitrosodimethylamine (NDMA) in the 1950s. nih.govacs.org This led to broader investigations into a wide array of N-nitroso compounds.

Research on N-nitrosoglycine derivatives gained traction as scientists began to explore the potential for endogenous formation of N-nitroso compounds from dietary precursors like amino acids. open.ac.uknih.gov The understanding that glycine is a common amino acid made its nitrosated forms a logical focus for investigation into potential sources of alkylating agents in the gastrointestinal tract. open.ac.uk

Early studies focused on the synthesis and chemical reactivity of these compounds. For example, methods for the N-nitrosation of secondary amines using reagents like sodium nitrite under acidic conditions were established. sci-hub.se The photochemical reactions of N-nitrosamines, particularly in acidic conditions, were extensively explored from the late 1960s through the 1980s. nih.gov

More recent research has been driven by the detection of N-nitrosamine impurities in some medications, leading to regulatory action and a renewed focus on the sources and formation of these compounds. nih.govacs.orgacs.org This has spurred further investigation into the reaction kinetics and formation of N-nitrosamines from various precursors, including pharmaceuticals, in water treatment processes. syr.edu

Structure

3D Structure

Propiedades

Número CAS |

6939-26-0 |

|---|---|

Fórmula molecular |

C7H14N2O3 |

Peso molecular |

174.20 g/mol |

Nombre IUPAC |

2-[nitroso(pentyl)amino]acetic acid |

InChI |

InChI=1S/C7H14N2O3/c1-2-3-4-5-9(8-12)6-7(10)11/h2-6H2,1H3,(H,10,11) |

Clave InChI |

DTKQZBVRUGONNR-UHFFFAOYSA-N |

SMILES canónico |

CCCCCN(CC(=O)O)N=O |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Reactivity of N Nitroso N Pentylglycine

Strategies for N-Nitroso-N-Pentylglycine Synthesis

The synthesis of N-Nitroso-N-pentylglycine involves two primary stages: the formation of the precursor N-pentylglycine and its subsequent nitrosation.

Nitrosation Reactions of Glycine (B1666218) and Related Amino Acid Derivatives

The introduction of a nitroso group onto a secondary amine, such as the nitrogen atom in N-pentylglycine, is a fundamental reaction in the synthesis of N-nitroso compounds. jchr.org This process, known as N-nitrosation, typically involves the reaction of the secondary amine with a nitrosating agent.

Common nitrosating agents include nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) (NaNO₂) and an acid, or other reagents like dinitrogen trioxide (N₂O₃). europa.eusci-hub.se The reaction mechanism involves the electrophilic attack of the nitrosating species on the unprotonated amine. europa.eu The rate of nitrosation is pH-dependent; a low pH favors the formation of the active nitrosating agent N₂O₃, but it also reduces the concentration of the reactive unprotonated amine. europa.eu

For amino acids, the presence of the carboxyl group can influence the reaction. The electron-donating nature of the carboxylate group may enhance the nitrosation of the α-amino group. ccsnorway.com In the case of secondary amino acids like proline and sarcosine, stable nitrosamine (B1359907) products are readily formed. ccsnorway.com While N-pentylglycine is not a naturally occurring amino acid, its secondary amine structure makes it susceptible to nitrosation under similar conditions.

Several methodologies have been developed for the N-nitrosation of secondary amines and their derivatives:

Classical Nitrosation: Using sodium nitrite in an acidic medium (e.g., hydrochloric acid, formic acid). koreascience.kr

p-Toluenesulfonic Acid-Sodium Nitrite System: This method offers a mild and efficient alternative for the N-nitrosation of secondary amines in solvents like dichloromethane (B109758) at room temperature. jchr.org

tert-Butyl Nitrite (TBN): TBN can be used under solvent-free, metal-free, and acid-free conditions, providing high yields and compatibility with sensitive functional groups. rsc.org

Nitric Oxide (NO) under Pressure: Secondary amines can be reacted with nitric oxide at superatmospheric pressures to yield N-nitrosamines. google.com

Photochemical Methods: Trans-nitrosation reactions, where a nitroso group is transferred from one molecule to another under photochemical conditions, have also been explored. cardiff.ac.uk

Derivatization Approaches for Pentyl Moiety Incorporation

The precursor to N-Nitroso-N-pentylglycine is N-pentylglycine. The synthesis of N-substituted glycine derivatives can be achieved through various organic synthesis methods. A common approach is the N-alkylation of glycine or its esters.

A green synthesis approach for N-substituted glycine derivatives, including N-pentylglycine, has been described. This method involves the reaction of glycine with the corresponding alkyl halide (in this case, a pentyl halide like n-pentyl bromide) in an aqueous medium, avoiding the use of toxic organic solvents. nih.govresearchgate.net

Another synthetic route involves the reaction of glycine ethyl ester hydrochloride with n-pentyl bromide in the presence of a base like potassium carbonate in ethanol. patsnap.com This reaction yields N-pentylglycine ethyl ester, which can then be hydrolyzed to N-pentylglycine.

The general reaction for the synthesis of N-pentylglycine can be represented as: Glycine + Pentyl Halide → N-Pentylglycine + Hydrogen Halide

Controlled Synthesis of Reference Standards for N-Nitroso-N-Pentylglycine

The preparation of pure analytical reference standards is crucial for the accurate detection and quantification of N-nitroso compounds. cardiff.ac.uk The synthesis of a reference standard for N-Nitroso-N-pentylglycine would follow the synthetic routes described above, with a strong emphasis on purification and characterization.

Purification is typically achieved through chromatographic techniques, such as preparative liquid chromatography, which can separate the desired compound from unreacted starting materials and byproducts. tandfonline.com The identity and purity of the synthesized N-Nitroso-N-pentylglycine would then be confirmed using a combination of analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure, including the presence of the pentyl and nitroso groups, and to observe the conformational isomers (rotamers) that are characteristic of N-nitrosamines due to restricted rotation around the N-N bond. cardiff.ac.uk

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the N=O and C=O stretching vibrations. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions associated with the nitroso group. nih.gov

The availability of certified reference materials from organizations like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) for other nitrosamines highlights the importance of well-characterized standards in analytical chemistry. sigmaaldrich.com

Chemical Transformation Pathways of N-Nitroso-N-Pentylglycine

The chemical reactivity of N-Nitroso-N-pentylglycine is governed by the N-nitroso functional group and the glycine backbone. Its stability and reactions are influenced by environmental conditions such as pH, temperature, and the presence of other chemical species.

Stability and Decomposition Mechanisms in Model Systems

N-nitroso compounds are generally stable at room temperature but can undergo decomposition under various conditions, including heat, light, and acidic environments. ontosight.aiwikipedia.org

pH-Dependent Stability: The stability of N-nitroso compounds is highly dependent on pH. In acidic conditions, N-nitrosamines can undergo denitrosation, which is the cleavage of the N-NO bond. sci-hub.se This reaction is often acid-catalyzed and can be accelerated by the presence of nucleophiles. sci-hub.se For some N-nitroso compounds, stability is high in neutral to alkaline conditions (pH 7.4 to 9.0), but decreases significantly as the pH becomes more acidic. nih.gov For instance, at pH 5.5, a significant reduction in the stability of certain nitrosamines has been observed, with less than 1% remaining at pH values below this. nih.gov

Thermal and Photolytic Decomposition: N-nitroso compounds are often sensitive to heat and light. wikipedia.org The C-N bond in nitrosoalkanes has a relatively low bond dissociation energy, making them susceptible to thermal cleavage. wikipedia.org Photolytic decomposition is also a known pathway for N-nitroso compounds. N-nitroso-N-alkyl α-amino acids have been shown to undergo photolytic rearrangement and decarboxylation. cdnsciencepub.com This photolability is attributed to an intramolecular association between the nitrosamino and carboxyl groups through hydrogen bonding. cdnsciencepub.com

Decomposition of N-Nitrosoamides: While N-Nitroso-N-pentylglycine is a nitrosamine, the related class of N-nitrosoamides provides insights into potential decomposition pathways. N-nitrosoamides are generally less stable than nitrosamines and can decompose through several routes, including a 1,3-acyl NO shift, amide hydrolysis, and N-N homolysis. rsc.org Theoretical studies have shown that confinement within a nanocapsule can inhibit the thermal decomposition of N-nitrosoamides by increasing the energy barrier for the rate-determining step. acs.org

The following table summarizes the stability of a model N-nitroso compound, N-NO-MeIQx, at different pH values.

| pH | Remaining Compound after 4 hours (%) |

|---|---|

| 9.0 | >95% |

| 7.4 | >95% |

| 5.5 | 48% |

| <5.5 | <1% |

Data adapted from a study on the stability of N-NO-MeIQx. nih.gov

Reactivity with Nucleophiles and Electrophiles in Chemical Reaction Studies

The N-nitroso group imparts a unique reactivity profile to the molecule, making it susceptible to attack by both nucleophiles and electrophiles.

Reactions with Nucleophiles: The nitrogen atom of the nitroso group is weakly electrophilic and can be attacked by nucleophiles. nih.gov This is particularly relevant in the context of acid-catalyzed denitrosation, where nucleophiles can facilitate the cleavage of the N-NO bond. sci-hub.se The reactivity of various nucleophiles towards a model nitrosamine, N-methyl-N-nitrosoaniline, has been established, with reactivity generally correlating with the Pearson nucleophilicity parameter. sci-hub.se Strong nucleophiles like iodide and thiourea (B124793) are significantly more reactive than weaker ones like chloride. sci-hub.se

The α-protons of nitrosamines (the protons on the carbon adjacent to the amine nitrogen) are more acidic than those of the corresponding secondary amines. nih.gov This allows for deprotonation with strong bases like lithium diisopropylamide (LDA) to form α-lithiated nitrosamines. These carbanions are potent nucleophiles and can react with a variety of electrophiles, providing a synthetic route for the α-substitution of secondary amines. nih.govethz.ch

Reactions with Electrophiles: The oxygen atom of the nitroso group is the most basic site and can react with electrophiles. sci-hub.se Alkylating agents, such as trialkyloxonium salts and dimethyl sulfate, can O-alkylate nitrosamines to form alkoxydiazenium salts. nih.govacs.org These resulting cations are themselves electrophilic and can undergo further reactions. nih.govacs.org

The following table lists the relative reactivity of various nucleophiles towards N-methyl-N-nitrosoaniline in an acidic solution.

| Nucleophile | Relative Reactivity (Chloride ion = 1) |

|---|---|

| Chloride ion | 1 |

| Cysteine | 2 |

| Glutathione | 3 |

| S-Methylcysteine | 35 |

| Bromide ion | 55 |

| Methionine | 65 |

| Thiocyanate ion | 5500 |

| Thiourea | 13000 |

| Methylthiourea | 14250 |

| Iodide ion | 15750 |

Data adapted from a study on the reactivity of N-methyl-N-nitrosoaniline. sci-hub.se

Metabolic and Biotransformational Research on N Nitroso N Pentylglycine

Enzymatic Pathways in Biotransformation

The metabolism of N-nitrosamines is predominantly an oxidative process facilitated by various enzymes, with the Cytochrome P450 superfamily playing a central role.

The initial and rate-limiting step in the metabolic activation of most N-nitrosamines is catalyzed by Cytochrome P450 (CYP) enzymes. mdpi.comchemrxiv.org These enzymes are primarily located in the smooth endoplasmic reticulum of hepatocytes, but are also present in other tissues. mdpi.com The metabolic dealkylation of N-nitrosodialkylamines is a key pathway, and the specific CYP isoenzymes involved can depend on the structure of the nitrosamine (B1359907), particularly the length of the alkyl chains. mdpi.comnih.gov

For smaller N-nitrosamines like N-nitrosodimethylamine (NDMA), CYP2E1 is the primary catalyst for metabolism. nih.gov However, as the alkyl chain length increases, as in the case of the pentyl group in N-Nitroso-N-Pentylglycine, this enzyme specificity is reduced. nih.gov Research on various N-nitrosodialkylamines has demonstrated that P450s other than CYP2E1 are involved in the metabolism of compounds with bulkier alkyl chains. nih.gov These can include isoenzymes such as CYP2A6, CYP2C8/2C9/2C19, and CYP3A4. nih.gov The catalytic site of CYP2E1 is believed to have a geometric configuration that favors smaller molecules, necessitating the involvement of other P450s for larger compounds like N-Nitroso-N-Pentylglycine. nih.gov The metabolism of N-nitroso compounds can also lead to alterations in the activity and levels of these carcinogen-metabolizing enzymes. nih.govbohrium.com

Table 1: Cytochrome P450 Isoenzymes Implicated in N-Nitrosamine Metabolism

| CYP Isoenzyme | Role in N-Nitrosamine Metabolism | Reference |

| CYP2E1 | Primary catalyst for small-chain nitrosamines (e.g., NDMA). | nih.gov |

| CYP2A6 | Involved in the metabolism of nitrosamines with bulkier alkyl chains. | nih.gov |

| CYP2C Family | Participates in the metabolism of larger nitrosamines. | nih.gov |

| CYP3A4 | Involved in the metabolism of nitrosamines with bulkier alkyl chains. | nih.gov |

| CYP2B1 | Can catalyze both α-C-hydroxylation and denitrosation of certain nitrosamines. | nih.gov |

Formation of Reactive Intermediates

Metabolic activation of N-Nitroso-N-Pentylglycine leads to the formation of highly reactive electrophilic intermediates that are responsible for its biological effects. This process is initiated by enzymatic hydroxylation at the α-carbon position.

Alpha-hydroxylation is considered the principal oxidative metabolic pathway for N-nitrosamines and a crucial rate-limiting step in their activation. chemrxiv.orgnih.gov This reaction, catalyzed by CYP enzymes, involves the hydroxylation of the carbon atom immediately adjacent to the nitroso group on either the pentyl or the glycine (B1666218) moiety of the molecule. mdpi.comnih.gov

This enzymatic action produces an unstable α-hydroxynitrosamine intermediate. nih.gov This intermediate then undergoes spontaneous, non-enzymatic decomposition. The decomposition yields an aldehyde (such as pentanal from hydroxylation of the pentyl group) and a reactive diazohydroxide species. mdpi.comnih.gov Studies on analogous compounds show that this pathway is a major metabolic route, with the amount of aldehyde produced increasing with the elongation of the alkyl chain. nih.gov

The decomposition of the intermediates formed from N-nitrosoglycine derivatives gives rise to potent reactive species capable of modifying cellular macromolecules like DNA. dfg.de The breakdown of the α-hydroxylated intermediate generates a diazonium ion. mdpi.com

Specifically for nitrosated glycine derivatives, this process can lead to the formation of both carboxymethylating and alkylating agents. dfg.de Evidence suggests that compounds like N-nitrosoglycocholic acid can form DNA adducts such as O6-carboxymethylguanine. dfg.de Concurrently, a methyldiazonium ion may be formed, which acts as a methylating agent, leading to adducts like O6-methylguanine. mdpi.comdfg.de By analogy, the metabolism of N-Nitroso-N-Pentylglycine would be expected to produce a pentyl-diazonium ion, a potent pentylating agent, as well as a carboxymethylating species from the glycine portion of the molecule. This dual reactivity is observed in other unsymmetrical nitrosamines, which can act as both methylating and butylating agents, for example. nih.gov These alkylating species react with nucleophilic sites in DNA, a critical event in initiating carcinogenesis. nih.gov

Endogenous Formation Pathways

Humans can be exposed to N-nitroso compounds not only from exogenous sources but also through their formation within the body, a process known as endogenous nitrosation. nih.govdfg.de This occurs when nitrosatable precursors, such as secondary amines or amides, react with a nitrosating agent. nih.gov The glycine and pentylamine moieties of N-Nitroso-N-Pentylglycine could potentially serve as precursors.

The primary nitrosating agents are derived from dietary nitrate (B79036) and nitrite (B80452). nih.gov Nitrosation can occur under various conditions and at multiple sites within the body. nih.govepa.gov A key location for this reaction is the acidic environment of the stomach, where nitrite is converted to nitrosating species like dinitrogen trioxide (N2O3). dfg.deresearchgate.net The rate of this reaction is highly dependent on the pH of the stomach and the basicity of the amine precursor. dfg.de In addition to gastric nitrosation, these reactions can be synthesized by bacteria and activated macrophages, particularly at sites of chronic inflammation or infection, through the nitric oxide (NO) synthase pathway. nih.gov The formation of N-nitrosated amino acids, such as N-nitrosoproline, is often used as a biomarker to estimate the extent of endogenous nitrosation. dfg.deepa.gov

Nitrosation of Pentylglycine Precursors In Vitro and In Vivo Models

While direct studies on the nitrosation of pentylglycine precursors are not available, the process can be generally understood by examining research on similar N-nitroso compounds (NOCs). The formation of N-nitroso compounds occurs through the reaction of a nitrosating agent, most commonly derived from nitrite, with a secondary or tertiary amine or amide precursor.

In Vitro Models:

Chemical Synthesis: In laboratory settings, N-nitroso compounds are typically synthesized by reacting the precursor amine with a nitrosating agent like nitrous acid, which is generated in situ from sodium nitrite and a mineral acid. rsc.org Alternative methods use reagents such as tert-butyl nitrite (TBN) under solvent-free conditions, which can be advantageous for compounds with sensitive functional groups. rsc.orgresearchgate.net

Simulated Gastric Conditions: To mimic the environment of the stomach, in vitro models often use artificial gastric juice. europa.eu These experiments typically maintain a physiological temperature of 37°C and vary parameters like pH and nitrite concentration to study the rate of nitrosation. europa.eu The World Health Organization has a Nitrosation Assay Procedure (NAP test) to assess the potential for various compounds, including drugs, to form N-nitroso derivatives under these simulated conditions. nih.gov

In Vivo Models:

Animal Studies: Animal models, particularly rodents, are frequently used to study the endogenous formation of N-nitroso compounds. In these studies, animals are administered the precursor amine (e.g., proline) and a source of nitrite (e.g., sodium nitrite in drinking water). nih.gov The formation of the corresponding N-nitroso compound is then quantified, often by measuring its excretion in urine and feces. nih.gov Such studies have been crucial in demonstrating that nitrosation can and does occur within a living organism.

Although no specific data exists for pentylglycine, it is chemically plausible that, as a secondary amine, it could undergo nitrosation under appropriate conditions to form Glycine, N-nitroso-N-pentyl-.

Factors Influencing Endogenous Nitrosation Rates in Experimental Systems

The rate of endogenous nitrosation is not constant and is influenced by a variety of chemical and biological factors. These factors can either catalyze or inhibit the reaction.

Catalysts:

pH: The pH of the environment is a critical factor. In the acidic environment of the stomach, the formation of the primary nitrosating agent, dinitrogen trioxide (N₂O₃), from nitrite is favored. europa.eu

Phenolic Compounds: Certain phenolic compounds, which can be present in the human diet, have been shown to catalyze nitrosation both in vitro and in vivo. In studies using proline as the precursor, compounds like resorcinol (B1680541) and catechin (B1668976) increased the formation of N-nitrosoproline. nih.gov The catalytic effect is dependent on the pH and the concentration ratio of nitrite to the phenolic compound. nih.gov

Inhibitors:

Ascorbic Acid (Vitamin C): Ascorbic acid is a well-documented inhibitor of nitrosation. nih.gov It acts by rapidly reducing nitrosating agents, thereby preventing them from reacting with amine precursors. nih.gov The inhibitory effect has been demonstrated in both animal models and human studies. nih.gov

Vitamin E and other Antioxidants: Similar to Vitamin C, other antioxidants like Vitamin E and various polyphenols found in fruits and vegetables can also inhibit the formation of N-nitroso compounds. nih.gov

Chlorogenic Acid: In contrast to some other phenols, chlorogenic acid has been shown to act as an inhibitor of nitrosation in both in vitro and in vivo rat studies. nih.gov

The interplay of these catalysts and inhibitors, largely derived from diet, significantly modulates the extent of endogenous N-nitroso compound formation.

Interactive Data Table: Factors Affecting Nitrosation of Proline (as a proxy)

| Factor | Effect on Nitrosation | Study Type | Finding | Reference |

| Resorcinol | Catalysis | In Vitro / In Vivo (Rat) | Increased the rate of N-nitrosoproline formation. | nih.gov |

| Catechin | Catalysis | In Vitro / In Vivo (Rat) | Increased the rate of N-nitrosoproline formation. | nih.gov |

| Ascorbic Acid (Vitamin C) | Inhibition | In Vitro / In Vivo | Reduces nitrosating agents, preventing N-nitroso compound formation. | nih.gov |

| Chlorogenic Acid | Inhibition | In Vitro / In Vivo (Rat) | Decreased the rate of N-nitrosoproline formation. | nih.gov |

| pH | Modulation | In Vitro | Acidic pH (e.g., in the stomach) generally favors nitrosation. | europa.eu |

Molecular Interactions and Mechanistic Studies of N Nitroso N Pentylglycine

DNA Adduct Formation and Characterization

N-nitroso compounds are pro-carcinogens that require metabolic activation to form alkylating agents capable of covalently binding to DNA, forming DNA adducts. nih.gov This process is considered a crucial initiating event in chemical carcinogenesis. tandfonline.commdpi.com The nature and position of these adducts on the DNA molecule are pivotal in determining their biological consequences.

Identification of DNA Adducts Derived from N-Nitrosoglycine Derivatives (e.g., Carboxymethyl, Methyl, Triazene Adducts)

Research has shown that nitrosated glycine (B1666218) derivatives are capable of forming both carboxymethyl and methyl adducts with DNA. dfg.de The decomposition of these compounds can yield reactive intermediates that lead to a variety of DNA lesions.

Carboxymethyl Adducts: The primary modifications resulting from nitrosated glycines are carboxymethyl adducts. dfg.de Studies have identified several of these adducts in DNA treated with N-nitrosoglycocholic acid (NOGC) or azaserine, another compound that acts as a carboxymethylating agent. acs.org Identified carboxymethyl adducts include:

O⁶-(Carboxymethyl)guanine (O⁶-CMG) acs.orgnih.gov

N-7-(Carboxymethyl)guanine (7-CMG) acs.org

N-3-(Carboxymethyl)adenine (3-CMA) acs.org

N⁴-carboxymethyl-2'-deoxycytidine (N⁴-CMdC) escholarship.org

N³-carboxymethylthymidine (N³-CMdT) escholarship.org

O⁴-carboxymethylthymidine (O⁴-CMdT) escholarship.org

N⁶-carboxymethyl-2'-deoxyadenosine (N⁶-CMdA) escholarship.org

Methyl Adducts: An intriguing finding is the concomitant formation of methyl DNA adducts from nitrosated glycine derivatives. dfg.de The metabolic activation of these compounds can unexpectedly yield a methyldiazonium ion, a potent methylating agent. mdpi.com This leads to the formation of promutagenic lesions such as O⁶-methyl-2'-deoxyguanosine (O⁶-MedG). dfg.de Other common methyl adducts formed by nitrosamines include N7-methylguanine (N7-MeG) and N3-methyladenine (N3-MeA). nih.govmdpi.com

| Adduct Type | Specific Adduct | Abbreviation | Reference |

|---|---|---|---|

| Carboxymethyl | O⁶-(Carboxymethyl)guanine | O⁶-CMG | acs.orgnih.gov |

| N-7-(Carboxymethyl)guanine | 7-CMG | acs.org | |

| N-3-(Carboxymethyl)adenine | 3-CMA | acs.org | |

| N⁴-carboxymethyl-2'-deoxycytidine | N⁴-CMdC | escholarship.org | |

| N³-carboxymethylthymidine | N³-CMdT | escholarship.org | |

| O⁴-carboxymethylthymidine | O⁴-CMdT | escholarship.org | |

| N⁶-carboxymethyl-2'-deoxyadenosine | N⁶-CMdA | escholarship.org | |

| Methyl | O⁶-methyl-2'-deoxyguanosine | O⁶-MedG | dfg.de |

| N7-methylguanine | N7-MeG | nih.govmdpi.com | |

| N3-methyladenine | N3-MeA | nih.govmdpi.com |

Stereochemical Aspects and Regioselectivity of Adduct Formation

The position at which an alkylating agent attacks the DNA molecule (regioselectivity) is a critical determinant of its mutagenic potential. N-nitroso compounds generate reactive electrophiles (diazonium ions or carbenium ions) that can alkylate various nucleophilic sites within the DNA bases and on the phosphate (B84403) backbone. nih.gov

Alkylation occurs at both nitrogen (N) and oxygen (O) atoms of the DNA bases. researchgate.net While N-alkylations, such as at the N7 position of guanine (B1146940), are often the most abundant, O-alkylations are considered more critical in terms of mutagenicity and carcinogenicity. nih.govtandfonline.com Specifically, the alkylation at the O⁶-position of guanine is widely considered to be a key initiating event for malignant transformation. tandfonline.com Similarly, O-alkylation of thymine (B56734) is also a significant mutagenic event. The persistence of these O-alkyl adducts in tissues correlates with tumor development. hesiglobal.org

The major adducts formed by the potent N-nitrosamine N-nitrosodimethylamine (NDMA) are N7-methylguanine, N3-methyladenine, and O⁶-methylguanine. mdpi.com The formation of O²- and O⁴-methylthymine occurs at much lower levels. nih.gov This demonstrates a clear preference for certain nucleophilic centers within the DNA molecule.

Analytical Methodologies for Adduct Detection in Research Samples

The detection and quantification of DNA adducts, which are often present at very low levels, require highly sensitive and specific analytical methods. nih.gov A variety of techniques have been developed for this purpose, with mass spectrometry-based methods becoming the preferred approach in recent years. nih.govresearchgate.net

Commonly used methodologies include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a mainstream technique for detecting DNA adducts, often using tandem mass spectrometry (LC-MS/MS) for enhanced specificity and sensitivity. nih.gov It provides structural information, molecular weights, and chemical compositions of the adducts. nih.gov

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method can be used for adducts that are naturally fluorescent or can be derivatized with a fluorescent tag. nih.govberkeley.edu For instance, O⁶-CM-guanine has been detected using HPLC with fluorescence detection following immunoaffinity purification. nih.gov

³²P-Postlabeling: For decades, this was the preferred method for DNA adduct quantification. researchgate.net It is a highly sensitive method but can be limited in its ability to identify the exact chemical structure of the adduct. berkeley.edu

Immunoassays: Techniques like ELISA (enzyme-linked immunosorbent assay) and immunoaffinity chromatography utilize antibodies that specifically recognize a particular DNA adduct, such as O⁶-CMdG. nih.govberkeley.edu These methods are valuable for quantifying known adducts and for purifying them from complex biological samples. nih.gov

| Methodology | Principle | Advantages | Limitations | Reference |

|---|---|---|---|---|

| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection and fragmentation for structural identification. | High specificity and sensitivity; provides structural information. | Requires sophisticated instrumentation. | nih.gov |

| HPLC-Fluorescence | Separation by HPLC with detection based on the fluorescence of the adduct. | High sensitivity for fluorescent compounds. | Limited to adducts that are fluorescent or can be made fluorescent. | nih.govberkeley.edu |

| ³²P-Postlabeling | Enzymatic digestion of DNA, labeling of adducts with ³²P, and separation by chromatography. | Extremely high sensitivity for aromatic adducts. | Does not provide definitive structural identification; less sensitive for non-aromatic adducts. | researchgate.netberkeley.edu |

| Immunoassays (ELISA) | Uses specific antibodies to detect and quantify a particular adduct. | High specificity for the target adduct; suitable for high-throughput screening. | Requires a specific antibody for each adduct of interest. | nih.gov |

DNA Damage Mechanisms

The formation of DNA adducts is the primary mechanism through which N-nitroso compounds inflict damage on the genome. These adducts can interfere with normal cellular processes like DNA replication and transcription, leading to mutations and cell death.

Role of Alkylating Agents in DNA Modification

N-nitrosamines are not directly reactive with DNA. They must first undergo metabolic activation, a process typically catalyzed by cytochrome P450 (CYP) enzymes in the liver and other tissues. nih.govresearchgate.nethesiglobal.org This enzymatic process, often an α-hydroxylation, converts the stable nitrosamine (B1359907) into an unstable intermediate. nih.govmdpi.com This intermediate then spontaneously decomposes to yield a highly reactive electrophilic species, such as a diazonium ion or a carbenium ion. nih.govresearchgate.net

This ultimate carcinogen then attacks the electron-rich, nucleophilic centers in the DNA molecule. nih.gov This covalent binding, or alkylation, results in the formation of the DNA adducts discussed previously. The type of alkyl group (e.g., methyl, carboxymethyl) transferred to the DNA depends on the structure of the parent N-nitroso compound.

Mechanisms of Induction of Miscoding Sequences in DNA Replication Models

The presence of an alkyl adduct on a DNA base can alter its hydrogen-bonding properties, leading to incorrect base pairing during DNA replication. nih.gov This is a primary route to the induction of point mutations.

A classic example is the O⁶-methylguanine (O⁶-MeG) adduct. The methylation at the O⁶ position disrupts the normal Watson-Crick pairing with cytosine. Instead, O⁶-MeG preferentially pairs with thymine. nih.gov If this lesion is not repaired before DNA replication, a DNA polymerase will insert a thymine opposite the O⁶-MeG. In the subsequent round of replication, this thymine will correctly pair with an adenine, completing a G:C to A:T transition mutation. nih.gov

Similarly, the carboxymethyl adduct O⁶-carboxymethylguanine (O⁶-CMG) is also a miscoding lesion. Studies with human DNA polymerases have shown that O⁶-CMG in a DNA template can direct the misincorporation of deoxyadenosine (B7792050) monophosphate (dAMP) or deoxythymidine monophosphate (dTMP) opposite the lesion. nih.gov The accumulation of such unrepaired adducts leads to a higher mutation rate. nih.govethz.ch If these mutations occur in critical genes, such as tumor suppressor genes or oncogenes, they can lead to the initiation of cancer. ethz.ch

Interactions with Other Biomolecules

Interactions of N-nitroso compounds with cellular macromolecules are a cornerstone of their biological effects. Metabolic activation of many N-nitrosamines is known to generate reactive electrophilic intermediates that can form covalent adducts with proteins and nucleic acids, leading to cellular damage and initiating carcinogenic processes.

Protein Adduct Formation and Functional Modulation Studies

The formation of protein adducts by reactive metabolites of N-nitroso compounds can lead to the alteration of protein structure and function. This can disrupt normal cellular processes and contribute to toxicity. However, a specific search of scientific databases yields no studies detailing the formation of protein adducts specifically by N-nitroso-N-pentylglycine.

To understand the potential for N-nitroso-N-pentylglycine to form protein adducts, research would need to be conducted to identify its metabolic pathways and the resulting reactive intermediates. Subsequent studies would involve incubating these intermediates with various proteins or in cellular models to detect and characterize any resulting adducts. The functional consequences of such adduct formation would then need to be assessed.

Table 1: Hypothetical Research Data on N-Nitroso-N-Pentylglycine Protein Adducts

| Target Protein | Site of Adduction | Observed Functional Change |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only, as no experimental data is currently available.

RNA Interactions in Cellular Models

While DNA adducts of N-nitroso compounds are extensively studied for their mutagenic potential, interactions with RNA are less characterized but are gaining recognition for their role in disrupting cellular processes. RNA adducts can affect RNA stability, translation, and the regulation of gene expression.

Currently, there are no published studies specifically investigating the interaction of N-nitroso-N-pentylglycine with RNA in cellular models. Research in this area would involve exposing cells to N-nitroso-N-pentylglycine and utilizing advanced analytical techniques to isolate and identify any RNA adducts formed. Further investigation would be required to understand the impact of these adducts on RNA function and cellular homeostasis.

Computational and Theoretical Investigations

Computational chemistry provides powerful tools to predict the behavior of molecules, including their reactivity, interaction with biological targets, and reaction mechanisms. Such studies can provide valuable insights where experimental data is lacking.

Molecular Docking and Binding Energy Calculations for Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method could be used to predict the binding of N-nitroso-N-pentylglycine or its metabolites to the active sites of metabolic enzymes or to pockets on target proteins. Binding energy calculations can then estimate the affinity of these interactions.

A review of the literature indicates that no specific molecular docking or binding energy calculation studies have been published for N-nitroso-N-pentylglycine. Such studies would be valuable in identifying potential biological targets and in understanding the initial steps of its molecular interactions.

Table 2: Illustrative Molecular Docking and Binding Energy Calculation Targets for N-Nitroso-N-Pentylglycine

| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

This table represents a template for potential future research, as no specific data is currently available.

Quantum Chemical Studies of N-Nitroso-N-Pentylglycine Reaction Mechanisms

Quantum chemical methods can be employed to study the electronic structure and reactivity of molecules, providing detailed insights into reaction mechanisms at the atomic level. For N-nitroso-N-pentylglycine, these methods could be used to investigate the mechanism of its metabolic activation, the stability of potential reactive intermediates, and the pathways leading to the formation of adducts with biomolecules.

To date, no quantum chemical studies specifically focused on the reaction mechanisms of N-nitroso-N-pentylglycine have been reported in the scientific literature. Such research would be instrumental in elucidating the fundamental chemical processes that govern its biological activity.

Advanced Analytical Methodologies for N Nitroso N Pentylglycine Research

Chromatographic Separation Techniques

Chromatography is the cornerstone of nitrosamine (B1359907) analysis, providing the necessary separation of target analytes from complex sample matrices. The choice between liquid and gas chromatography is often dictated by the physicochemical properties of the analyte, such as volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Applications for N-Nitrosoglycine Derivatives

High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for N-nitrosamino acids like N-nitroso-N-pentylglycine. uhplcs.comnih.gov Various HPLC-based methods have been developed for the detection of N-nitrosamine impurities in a range of matrices, including pharmaceuticals, food, and environmental samples. uhplcs.comresearchgate.net

The separation is typically achieved using reverse-phase columns, such as C18, which separate compounds based on their hydrophobicity. waters.comnih.gov For instance, a method developed for nitrosamine impurities in valsartan and ranitidine drug substances utilized an XSelect HSS T3 Column. waters.com The mobile phase often consists of a mixture of water and an organic solvent like methanol or acetonitrile, with additives such as formic acid or trifluoroacetic acid to improve peak shape and ionization efficiency when coupled with a mass spectrometer. waters.comlcms.czsigmaaldrich.com

Detection in HPLC systems can be accomplished using various detectors. While UV detectors are common and can provide quantitation limits in the 10–20 ng/mL range for some nitrosamines, they may lack the required sensitivity and selectivity for trace analysis. waters.com A more specific and sensitive detector for N-nitroso compounds is the Thermal Energy Analyzer (TEA). A post-column technique was developed to overcome the incompatibility of aqueous HPLC mobile phases with the TEA detector, enabling the analysis of nonvolatile N-nitroso compounds. nih.gov However, the most prevalent approach in modern laboratories is coupling HPLC with mass spectrometry (LC-MS), which offers superior sensitivity and specificity. uhplcs.comnih.gov

Table 1: Example HPLC Conditions for N-Nitrosamine Analysis

| Parameter | Condition 1 (General N-Nitrosamines) | Condition 2 (N-Nitrosamino Acids) |

|---|---|---|

| Column | XSelect HSS T3 waters.com | Amine-bonded or Cyano-bonded column nih.gov |

| Mobile Phase | Water/Methanol Gradient waters.com | Aqueous/Organic Gradient nih.gov |

| Detector | UV (245 nm) waters.com | Thermal Energy Analyzer (TEA) nih.govnih.gov |

| Flow Rate | 0.5 mL/min sigmaaldrich.com | Not Specified |

| Column Temp. | 90 °C sigmaaldrich.com | Up to 100 °C nih.gov |

Gas Chromatography (GC) for N-Nitrosamine Analysis

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. mac-mod.com It has been extensively used for the analysis of volatile nitrosamines in various matrices, including meat products, water, and pharmaceuticals. nih.govgcms.czkirj.eetandfonline.com GC methods, often coupled with mass spectrometry (GC-MS) or a Thermal Energy Analyzer (GC-TEA), provide excellent sensitivity and selectivity. kirj.eenih.gov

The choice of GC column is critical for achieving good separation. Capillary columns with stationary phases of varying polarity, such as HP-5MS (a low-polarity phase), are commonly used. mac-mod.comtandfonline.com The analysis of N-nitroso-N-pentylglycine by GC is challenging because N-nitrosamino acids are generally non-volatile and can be thermally unstable. nih.gov Direct GC analysis would likely require a derivatization step to convert the analyte into a more volatile and stable form, for instance, by esterification of the carboxylic acid group.

For volatile nitrosamines, headspace sampling is a common introduction technique that minimizes matrix effects. restek.com However, for less volatile compounds, direct liquid injection is more effective. restek.com Various detectors can be used with GC, including nitrogen-phosphorus detectors (NPD), flame ionization detectors (FID), and electron capture detectors (ECD), though mass spectrometry remains the most definitive. nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) Developments for Nitrosamine Profiling

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and improved sensitivity. lcms.cz This technology is increasingly being adopted for nitrosamine analysis, particularly for complex mixtures or when high throughput is required. nih.govbohrium.com

UHPLC systems, when coupled with tandem mass spectrometry (UHPLC-MS/MS), are capable of detecting and quantifying multiple nitrosamines at very low levels. nih.govbohrium.comnih.gov For example, a UHPLC method coupled to a Q-Exactive mass spectrometer was developed for the analysis of nine different nitrosamines in water matrices, achieving detection limits in the low ng/L range. lcms.czresearchgate.net The enhanced separation power of UHPLC allows for the resolution of structurally similar nitrosamines and their isomers, which is crucial for accurate identification and quantification. nih.gov These methods are suitable for a wide range of nitrosamines, including both volatile and non-volatile compounds, making them applicable to the analysis of N-nitroso-N-pentylglycine. researchgate.netrsc.org

Mass Spectrometric Detection Methods

Mass spectrometry (MS) is the preferred detection method for nitrosamine analysis due to its exceptional sensitivity and selectivity. It provides information about the mass-to-charge ratio of ions, which allows for the confirmation of the analyte's identity and its quantification even at trace levels.

Tandem Mass Spectrometry (MS/MS) Approaches (e.g., Triple Quadrupole MS, High-Resolution MS)

Tandem mass spectrometry (MS/MS) significantly enhances the selectivity of detection by performing two stages of mass analysis. In a triple quadrupole (QqQ) mass spectrometer, the first quadrupole selects a specific parent ion (e.g., the molecular ion of N-nitroso-N-pentylglycine), which is then fragmented in the second quadrupole (the collision cell). The third quadrupole then selects a specific fragment ion for detection. restek.com This process, known as multiple reaction monitoring (MRM), is highly specific and reduces background noise, leading to very low detection limits. nih.govresearchgate.net GC-MS/MS and LC-MS/MS methods are the gold standard for quantitative nitrosamine analysis. gcms.czrestek.com

High-Resolution Mass Spectrometry (HRMS), often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements. fda.govthermofisher.com This allows for the determination of the elemental composition of an ion, which is a powerful tool for identifying unknown compounds and confirming the identity of known analytes with a high degree of confidence. lcms.czfda.gov LC-HRMS methods have been successfully applied to the detection of a wide array of nitrosamine impurities in various drug products. fda.govthermofisher.comthermofisher.com The high selectivity of HRMS can also help differentiate nitrosamine impurities from other matrix components with similar masses. fda.gov

Table 2: Comparison of Mass Spectrometry Techniques for Nitrosamine Analysis

| Technique | Principle | Primary Advantage | Typical Application |

|---|---|---|---|

| Triple Quadrupole MS (QqQ) | Uses two mass filtering stages (Q1 and Q3) separated by a collision cell (q2) for specific parent-to-product ion transitions (MRM). restek.com | Excellent sensitivity and selectivity for quantification. restek.comresearchgate.net | Targeted quantitative analysis of known nitrosamines. nih.govgcms.cz |

| High-Resolution MS (e.g., Orbitrap, Q-TOF) | Measures mass-to-charge ratio with very high accuracy, allowing for elemental composition determination. fda.govthermofisher.com | High confidence in identification; analysis of knowns and unknowns; retrospective data analysis. fda.gov | Screening, identification, and quantification of nitrosamines in complex matrices. lcms.czthermofisher.com |

Ionization Techniques (e.g., Electrospray Ionization, Atmospheric Pressure Chemical Ionization) in N-Nitrosamine Analysis

The choice of ionization technique is crucial for converting the neutral molecules eluting from the chromatograph into ions suitable for mass analysis. For LC-MS analysis of nitrosamines, the most common ionization sources are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar, thermally labile, and non-volatile molecules, such as N-nitrosamino acids. It typically forms protonated molecules [M+H]+ in positive ion mode. Heated ESI (HESI) is a variation that can improve desolvation and ionization efficiency. researchgate.netrsc.org

Atmospheric Pressure Chemical Ionization (APCI) is generally more suitable for less polar and more volatile compounds than ESI. nih.gov It involves a corona discharge that ionizes the solvent gas, which then transfers charge to the analyte molecules. APCI has been shown to be an effective ionization source for various nitrosamines. nih.govrsc.org

The selection between ESI and APCI depends on the specific properties of the analyte and the mobile phase composition. For N-nitroso-N-pentylglycine, with its polar carboxylic acid group, ESI would likely be the more effective ionization method.

Isotopic Labeling Techniques for Metabolic Tracing and Pathway Elucidation in N-Nitrosoglycine Research

Isotopic labeling is a powerful tool for tracing the metabolic fate of N-nitrosoglycines and elucidating their biotransformation pathways. nih.gov This technique involves introducing atoms with a higher atomic mass (stable isotopes) into the molecule of interest and tracking their presence in various metabolites.

Key applications in N-nitrosoglycine research include:

Pathway Confirmation and Discovery: By using substrates labeled with isotopes like ¹³C, researchers can trace the carbon transitions within metabolic networks. nih.gov This helps to confirm known metabolic pathways and discover novel enzymatic reactions or intermediates. nih.govnih.gov

Metabolic Flux Analysis: Isotope labeling allows for the measurement of metabolic fluxes, providing insights into the regulation of metabolic systems on a large scale. nih.gov

Identification of Endogenous Metabolites: The use of labeled compounds, such as ¹⁵N-ammonium sulfate, can help identify the endogenous production of unexpected metabolites in complex biological systems. nih.gov

Mass spectrometry (MS) is a key analytical tool for detecting these isotopically labeled compounds, as it can differentiate them based on their mass differences. nih.gov

Other Detection Principles

The Thermal Energy Analyzer (TEA) is a highly selective and sensitive detector for N-nitroso compounds. chromatographyonline.comusp.orglabcompare.com It has been a standard for nitrosamine analysis since the 1960s. chromatographyonline.comusp.orglabcompare.com

The principle of TEA involves the thermal cleavage of the N-NO bond in N-nitroso compounds to release a nitric oxide (NO) radical. chromatographyonline.comusp.org This is achieved by passing the sample through a pyrolyzer at approximately 500°C. usp.orgpharmtech.com The liberated NO radical then reacts with ozone (O₃) to produce electronically excited nitrogen dioxide (NO₂). usp.orglabcompare.compharmtech.com As the excited NO₂ decays to its ground state, it emits near-infrared light, which is detected by a sensitive photomultiplier tube. usp.orgpharmtech.com

One of the major advantages of TEA is its selectivity for nitroso compounds, which minimizes matrix interference that can be a significant issue with mass spectrometry detection. usp.orglabcompare.compharmtech.com TEA can be coupled with gas chromatography (GC) for the separation and speciation of volatile nitrosamines. usp.orgpharmtech.com It can also be used for the analysis of total apparent N-nitroso compounds (ATNC), providing a rapid screening method for both volatile and non-volatile components. usp.orglabcompare.compharmtech.com

Table 1: Comparison of TEA Pyrolyzer Temperatures for Different Compound Classes

| Temperature | Bond Cleavage | Compound Class Detected |

| 500 °C | N-N | N-nitroso compounds |

| 650 °C | C-N | Nitro compounds |

Chemiluminescence (CL) detection offers another sensitive approach for the analysis of N-nitroso compounds. nih.govacs.org This method relies on the chemical or photolytic liberation of nitric oxide (NO) from the N-nitroso compound, followed by the detection of the chemiluminescent signal produced from the reaction of NO with ozone. nih.govacs.org

Acidic Triiodide-based Chemiluminescence: In this method, N-nitroso compounds are treated with an acidic triiodide (HI₃) solution. nih.govacs.org This reagent causes the heterolytic cleavage of the N-NO bond, releasing a nitrosonium ion (NO⁺), which is then reduced by iodide to produce the NO radical. nih.gov This method has been used for the quantification of total N-nitrosamines (TONO) in various samples. nih.govacs.org

Ultraviolet Photolysis-based Chemiluminescence: This technique utilizes ultraviolet (UV) light to induce the homolytic cleavage of the N-NO bond in N-nitroso compounds, directly generating the NO radical. nih.govresearchgate.net This method can be operated in a continuous mode and can handle high sample flow rates, leading to low limits of detection (LOD) and quantification (LOQ). nih.gov Studies have shown that this method is resistant to interference from other chemicals like nitrite (B80452) and amines. nih.gov

Table 2: Performance Comparison of Chemiluminescence Methods

| Method | Principle | Advantages | Disadvantages |

| Acidic Triiodide-CL | Chemical denitrosation with HI₃ | Good signal stability | Potential for matrix interferences |

| UV Photolysis-CL | Photolytic denitrosation with UV light | High specificity, resistant to interference | Conversion efficiencies can vary for different N-nitroso compounds |

Methodological Challenges and Innovations in Research Analysis

Achieving high sensitivity and selectivity is paramount in the analysis of N-nitroso compounds due to their presence at trace levels and the complexity of sample matrices. nih.govijpsjournal.com

Key strategies include:

Advanced Hyphenated Techniques: The use of liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS/MS) provides the necessary sensitivity and specificity for detecting and quantifying N-nitrosamines at ultra-low levels. ijpsjournal.com

Optimized Sample Preparation: Techniques such as solid-phase extraction (SPE), solid-phase microextraction (SPME), liquid-liquid extraction (LLE), and dispersive liquid-liquid microextraction (DLLME) are crucial for cleaning up samples and concentrating the analytes, thereby enhancing sensitivity. ijpsjournal.com

Ionization Techniques: Atmospheric pressure chemical ionization (APCI) in positive ion mode can improve the ionization of target analytes in mass spectrometry.

Multiple Reaction Monitoring (MRM): This highly specific and sensitive mass spectrometry technique allows for the selective quantification of compounds within complex mixtures.

Chromatographic Enhancements: The selection of appropriate stationary phases, the use of ion-pairing agents, and employing techniques like hydrophilic interaction liquid chromatography (HILIC) can improve chromatographic retention and resolution.

Matrix effects and artifact formation are significant challenges in the analysis of N-nitroso compounds. ijpsjournal.comnih.gov Matrix components can cause ion suppression or enhancement in mass spectrometry, while artifactual formation of nitrosamines can occur during sample preparation and analysis. ijpsjournal.comnih.gov

Strategies for mitigation include:

Effective Sample Clean-up: Robust sample preparation procedures, such as solid-phase extraction (SPE), are essential to remove interfering matrix components. ijpsjournal.comusp.org

Chromatographic Separation: Optimizing chromatographic conditions can help separate the analyte of interest from co-eluting matrix components. usp.org

Use of Internal Standards: Isotope-labeled internal standards can help compensate for matrix effects. usp.org

Matrix-Matched Calibration: Preparing calibration standards in a matrix similar to the sample can help to account for matrix effects. usp.org

Inhibition of Artifact Formation: The addition of inhibitors, such as ascorbic acid, can prevent the artifactual formation of N-nitrosamines during sample collection and preparation. nih.gov Controlling nitrite concentration in reagents and formulations is also crucial. ijpsjournal.com It is important to demonstrate that the analytical procedure itself does not generate the target nitrosamine. researchgate.net

Broader Academic Implications and Future Research Directions

Contributions to the Understanding of N-Nitrosamine Chemical Reactivity and Formation Mechanisms

Research centered on "Glycine, N-nitroso-N-pentyl-" and related N-nitrosoglycine derivatives has provided significant insights into the fundamental chemical reactivity and formation mechanisms of N-nitrosamines. The presence of the glycine (B1666218) moiety introduces both an electron-withdrawing carboxylic acid group and a site for potential biological interactions, influencing the compound's stability and reactivity.

Studies on the formation of "Glycine, N-nitroso-N-pentyl-" have reinforced the established mechanism of nitrosation, where a secondary amine (in this case, N-pentyl-glycine) reacts with a nitrosating agent, such as nitrous acid (HNO₂), typically under acidic conditions. The kinetics and pH dependence of this reaction for N-substituted glycines have helped to refine models of endogenous nitrosation in the human stomach, where acidic conditions prevail.

Furthermore, the chemical reactivity of the N-nitroso group in "Glycine, N-nitroso-N-pentyl-" has been a subject of investigation. Like other N-nitrosamines, it can undergo various reactions, including:

Denitrosation: The cleavage of the N-N bond to release nitric oxide (NO) or other nitrogen oxides, a reaction that can be influenced by pH, light, and the presence of nucleophiles.

α-Hydroxylation: A critical metabolic activation step that is often a precursor to the formation of DNA-alkylating agents. The pentyl group in "Glycine, N-nitroso-N-pentyl-" provides multiple α-carbon sites for such enzymatic reactions. nih.gov

These studies contribute to a more comprehensive understanding of the structure-activity relationships within the N-nitrosamine class, highlighting how different substituents on the amine nitrogen can modulate chemical and metabolic reactivity.

Advancements in Mechanistic Toxicology Research Through N-Nitrosoglycine Studies

The investigation of "Glycine, N-nitroso-N-pentyl-" has played a role in advancing the field of mechanistic toxicology, particularly in elucidating the pathways of N-nitrosamine-induced carcinogenesis. The primary mechanism of carcinogenicity for most N-nitrosamines involves metabolic activation to electrophilic intermediates that can alkylate DNA, leading to mutations if not repaired. nih.gov

For "Glycine, N-nitroso-N-pentyl-", the key metabolic activation step is the enzymatic hydroxylation of the carbon atom adjacent (in the α-position) to the nitroso group. This α-hydroxylation, often mediated by cytochrome P450 enzymes, results in an unstable intermediate that can decompose to form a carbocation. This highly reactive species can then attack nucleophilic sites on DNA bases, forming DNA adducts. The study of the metabolic pathways of N-nitrosoglycine derivatives helps to identify the specific DNA adducts formed and their relative mutagenic potential.

The presence of the glycine structure also allows researchers to explore how amino acid conjugates of N-nitrosamines are metabolized and whether they are subject to different detoxification pathways compared to their simpler dialkyl counterparts. This has implications for understanding the organ-specific toxicity of certain N-nitrosamines.

Methodological Innovations Applicable to Related N-Nitroso Compounds and Their Metabolites

The need to detect and quantify "Glycine, N-nitroso-N-pentyl-" and other non-volatile N-nitrosoamino acids in complex matrices has driven methodological innovations in analytical chemistry. nih.gov Early methods for N-nitrosamine analysis were often focused on volatile compounds and utilized gas chromatography (GC). However, the non-volatile nature of N-nitrosoamino acids necessitated the development and refinement of other techniques.

Key methodological advancements influenced by research in this area include:

High-Performance Liquid Chromatography (HPLC): The development of HPLC methods has been crucial for the separation and analysis of non-volatile N-nitrosamines like "Glycine, N-nitroso-N-pentyl-". nih.gov

Mass Spectrometry (MS): The coupling of HPLC with mass spectrometry (LC-MS) has become a powerful tool for the sensitive and specific detection of N-nitrosoamino acids. nih.govosti.gov The fragmentation patterns of these compounds in the mass spectrometer provide structural information that aids in their identification and confirmation. The development of tandem mass spectrometry (MS/MS) has further enhanced selectivity and sensitivity. researchgate.net

Sample Preparation Techniques: Research has also focused on developing efficient extraction and clean-up procedures to isolate N-nitrosoamino acids from complex biological and environmental samples prior to instrumental analysis.

These methodological innovations are broadly applicable to the analysis of a wide range of non-volatile N-nitroso compounds and their metabolites, contributing to improved exposure assessment and a better understanding of their fate in biological and environmental systems.

Interdisciplinary Research Opportunities in Chemical Biology and Environmental Chemistry

The study of "Glycine, N-nitroso-N-pentyl-" presents numerous opportunities for interdisciplinary research, bridging the fields of chemical biology and environmental chemistry.

Chemical Biology:

In chemical biology, "Glycine, N-nitroso-N-pentyl-" and its analogues can be used as chemical probes to investigate the biological processes related to N-nitrosamine toxicity. For example, they can be employed to:

Identify and characterize the specific cytochrome P450 isozymes responsible for their metabolic activation.

Study the mechanisms of DNA repair that act on the specific DNA adducts formed by these compounds.

Investigate the downstream cellular signaling pathways that are perturbed by N-nitrosamine-induced DNA damage.

The amino acid moiety also offers a handle for the synthesis of more complex biological probes, such as isotopically labeled versions for metabolic tracing or fluorescently tagged derivatives for cellular imaging.

Environmental Chemistry:

From an environmental chemistry perspective, "Glycine, N-nitroso-N-pentyl-" can serve as a model compound to study the fate and transport of N-nitrosoamino acids in the environment. Research in this area could focus on:

Investigating its persistence and degradation pathways in soil and water.

Determining its potential for bioaccumulation in aquatic organisms.

Assessing its formation as a disinfection byproduct in water treatment processes where glycine derivatives and nitrosating agents may be present.

Understanding the environmental behavior of N-nitrosoamino acids is crucial for assessing the risks associated with human and ecological exposure to these compounds.

Q & A

Q. What are the established methods for synthesizing N-nitroso compounds like Glycine, N-nitroso-N-pentyl-?

The enantioselective synthesis of N-nitroso compounds often involves catalytic systems such as silver-BINAP complexes. For example, a 1:1 AgX-(R)-BINAP complex enables O-selective nitroso aldol reactions, while a 2:1 AgX-(R)-BINAP ratio favors N-selectivity. Solvent choice (e.g., toluene for O-selectivity vs. ether for N-selectivity) further optimizes regioselectivity . Tin enolates and alkali metal enolates can also react with nitroso compounds to yield α-hydroxyamino carbonyl derivatives with >99:1 N-selectivity .

Q. How can researchers detect and quantify N-nitroso compounds in biological or environmental matrices?

Analytical methods include gas chromatography-thermal energy analysis (GC-TEA) for volatile compounds and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) for non-volatile species. For example, GC-TEA identified N-nitroso-L-thioproline in human urine , while UPLC-MS protocols are validated for glycine derivatives, offering metabolite quantification with high precision . Validation studies should address matrix effects (e.g., food or urine) and detection limits (typically µg/kg range) .

Q. What are the primary precursors and conditions favoring N-nitrosation in vitro?

N-Nitroso compounds form via nitrosation of secondary or tertiary amines, often catalyzed by acidic conditions or enzymes. For instance, nitrosation of L-cysteine derivatives with formaldehyde or acetaldehyde in vivo generates N-nitroso-L-methylthioprolines . In vitro, nitrosating agents like sodium nitrite under low pH (e.g., gastric conditions) promote formation, but catalysis by thiocyanate or heme iron can accelerate the process .

Advanced Research Questions

Q. How can regioselectivity (O- vs. N-nitroso pathways) be controlled in catalytic enantioselective reactions?

Regioselectivity depends on the catalyst’s structural and electronic properties. Chiral Brønsted acids like 1-naphthyl glycolic acid favor O-nitroso aldol reactions, while 1-naphthyl TADDOL promotes N-selectivity. The amine moiety of the enamine substrate also modulates selectivity: bulkier groups stabilize N-adducts via steric effects . X-ray crystallography of silver-BINAP complexes reveals that 1:1 vs. 2:1 metal/ligand ratios alter coordination geometry, directly impacting reaction pathways .

Q. How should researchers resolve contradictions in reported carcinogenic risks of N-nitroso compounds?

Discrepancies often arise from variations in compound stability, exposure levels, and model systems. For example, N-nitroso-glyphosate detected in glyphosate technical samples may degrade under environmental conditions, complicating hazard assessments . Researchers should cross-validate findings using multiple models (e.g., in vitro mutagenicity assays vs. in vivo carcinogenicity studies) and prioritize compounds with confirmed bioaccumulation or persistence .

Q. What mechanistic insights explain the stability and reactivity of N-nitroso compounds in biological systems?

Solid-state ¹⁵N NMR studies show that nitroso group shielding tensors vary with molecular conformation (e.g., monomeric vs. dimeric structures). For instance, nitrosobenzene’s dimeric form exhibits distinct ¹⁵N chemical shifts compared to monomeric p-nitroso-N,N-dimethylaniline, influencing reactivity in nucleophilic environments . Computational modeling (e.g., B3LYP/6-31G(d,p)) further predicts rotational barriers and bonding interactions, clarifying degradation pathways .

Methodological Considerations

- Data Validation : Use orthogonal analytical techniques (e.g., GC-TEA + LC-MS/MS) to confirm N-nitroso compound identity, especially in complex matrices like food or urine .

- Catalyst Optimization : Screen metal/ligand ratios and solvents systematically to achieve desired regioselectivity in synthesis .

- Risk Assessment : Prioritize compounds with confirmed environmental mobility or bioaccumulation potential, as many N-nitroso compounds lack ecotoxicological data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.